(S)-(+)-2-Heptyl isothiocyanate
Overview
Description
(S)-(+)-2-Heptyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, and they are known for their diverse biological activities. This compound is particularly notable for its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer.
Mechanism of Action
Target of Action
Isothiocyanates, including (S)-(+)-2-Heptyl isothiocyanate, are known to interact with various cellular targets. One of the primary targets of isothiocyanates is the glutathione S-transferase (GST) enzyme . This enzyme plays a crucial role in the detoxification of harmful substances in the body .
Mode of Action
Isothiocyanates interact with their targets through the formation of hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction facilitates their traversal across the plasma membrane of cells, allowing entry into the cellular milieu .
Pharmacokinetics
Isothiocyanates are metabolized by the mercapturic acid pathway , which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .
Result of Action
The action of isothiocyanates results in various molecular and cellular effects. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can induce apoptosis of cancer cells, inhibit cell cycle, and have antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of isothiocyanates. For instance, the presence of certain cofactors and physiological conditions such as pH can affect the formation of isothiocyanates from glucosinolates . Additionally, the consumption of cruciferous vegetables, which are rich in glucosinolates, the precursors of isothiocyanates, has been associated with decreased risk of certain diseases .
Biochemical Analysis
Biochemical Properties
For instance, they can serve as valuable platforms for versatile transformations in synthetic chemistry .
Cellular Effects
For example, they can inhibit cell proliferation and induce apoptosis in cancer cells . They also have anti-inflammatory properties, as demonstrated by their ability to reduce the expression of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of action of (S)-(+)-2-Heptyl isothiocyanate is not well-known. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. For instance, they can modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Temporal Effects in Laboratory Settings
It is known that isothiocyanates can exhibit time- and concentration-dependent inhibition on cell proliferation .
Dosage Effects in Animal Models
For example, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .
Metabolic Pathways
Isothiocyanates are known to interact with the mercapturic acid pathway, which involves the reactive electrophilic carbon from the isothiocyanate functional group and glutathione, catalyzed by glutathione S-transferase .
Transport and Distribution
Isothiocyanates are known to be able to traverse across the plasma membrane of cells, allowing entry into the cellular milieu .
Subcellular Localization
It is known that the subcellular localization of molecules can be very important in determining their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Heptyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide, followed by the treatment with a desulfurating agent such as T3P (propane phosphonic acid anhydride) . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactions using primary amines and carbon disulfide, followed by desulfurization. The process is optimized for high yield and purity, often involving purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Heptyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or thioureas.
Substitution: It can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thiourea derivatives.
Scientific Research Applications
(S)-(+)-2-Heptyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Sulforaphane: Known for its potent anticancer properties.
Phenyl ethyl isothiocyanate: Studied for its antimicrobial and anticancer activities.
Allyl isothiocyanate: Notable for its antimicrobial properties.
Uniqueness: (S)-(+)-2-Heptyl isothiocyanate is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or enantiomeric counterparts. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-isothiocyanatoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTLUDLHIIYPNC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426868 | |
Record name | (S)-(+)-2-Heptyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-94-1 | |
Record name | (S)-(+)-2-Heptyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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